Rosuvastatin Calcium (S,S,R)-Diastereomer

Description

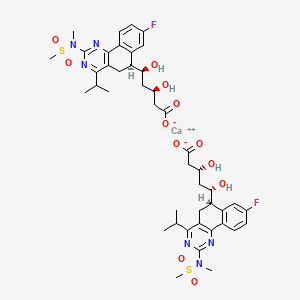

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H54CaF2N6O12S2 |

|---|---|

Molecular Weight |

1001.1 g/mol |

IUPAC Name |

calcium;(3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate |

InChI |

InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16+,18+;/m11./s1 |

InChI Key |

UQQWYZLSCRXKDE-JQPWJISVSA-L |

Isomeric SMILES |

CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |

Canonical SMILES |

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for Rosuvastatin Calcium S,s,r Diastereomer

Advanced Chiral Synthesis Strategies

The construction of the chiral dihydroxyheptenoate side chain of Rosuvastatin (B1679574) is a critical aspect of its synthesis, demanding precise control over multiple stereocenters.

Catalytic Enantioselective Allylation Approaches

A concise and stereocontrolled synthesis of Rosuvastatin Calcium has been developed utilizing a Keck enantioselective allylation. researchgate.net This key step involves the reaction of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) to establish the 5R-stereocenter. researchgate.net The reaction is catalyzed by a complex of (S)-BINOL and titanium tetraisopropoxide, affording the desired homoallylic alcohol with high enantioselectivity. researchgate.net Subsequent steps, including a VO(acac)2-catalyzed syn-diastereoselective epoxidation, set the 3R-chirality, leading to the rapid construction of the 3R-syn-1,3-diol subunit of the target molecule. researchgate.net

| Parameter | Condition/Result |

| Reaction | Keck Asymmetric Allylation |

| Substrates | Chloroacetaldehyde, Allyltributylstannane |

| Catalyst | (S)-BINOL/Ti(OiPr)4 |

| Temperature | -20 °C |

| Duration | 96 hours |

| Product | (S)-homoallylic alcohol |

| Yield | 67% |

| Enantiomeric Excess | 94% ee |

Iodine Chloride-Induced Intramolecular Cyclization

A novel, stereoselective approach for the synthesis of Rosuvastatin Calcium has been developed from (S)-homoallylic alcohol. rsc.org A key feature of this methodology is a regio- and stereocontrolled iodine chloride (ICl)-induced intramolecular cyclization of a chiral homoallylic carbonate. rsc.orgrsc.org This reaction delivers the C6-formyl statin side chain, which incorporates a syn-1,3-diol moiety. rsc.orgresearchgate.net The process is initiated by reacting the homoallylic carbonate with ICl at low temperatures, leading to the formation of a cyclic intermediate that can be further processed to yield the desired side chain. rsc.org This method is also applicable to the asymmetric synthesis of other statin analogues. rsc.orgresearchgate.net

| Step | Reagents and Conditions | Outcome |

| Starting Material | (S)-homoallylic alcohol | - |

| Carbonate Formation | Boc2O, DMAP, petroleum ether | (S)-tert-Butyl (1-chloropent-4-en-2-yl) carbonate |

| Cyclization | ICl, CH2Cl2, -40 °C | Regio- and stereocontrolled formation of a cyclic iodo-carbonate |

| Product | - | C6-formyl statin side chain with a syn-1,3-diol moiety |

Titanium-Catalyzed Aldol Condensation and Diastereoselective Reduction

| Reaction Sequence | Key Reagents/Catalysts | Stereochemical Outcome | Overall Yield |

| 1. Aldol Condensation | Ti-catalyst | Highly stereoselective | 80% |

| 2. Reduction | Narasaka–Prasad reagent (Et2BOMe, NaBH4) | >99:1 syn:anti ratio | |

| 3. Hydrolysis | - | >99% ee |

Stereochemical Control in Pyrimidine (B1678525) Core Assembly

The assembly of the pyrimidine core and its attachment to the chiral side chain is another critical phase in the synthesis of Rosuvastatin. Olefination reactions are commonly employed for this purpose, with a focus on achieving the desired E-alkene stereochemistry.

Wittig-Type Olefination Reactions

The Wittig reaction is a widely utilized method for the formation of the C=C bond that links the pyrimidine core to the chiral side chain in Rosuvastatin synthesis. researchgate.netscirp.orgscirp.org This reaction typically involves the coupling of a phosphonium (B103445) salt of the appropriately functionalized pyrimidine heterocycle with an aldehyde precursor of the side chain. nih.govscribd.com For instance, [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide can be coupled with Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate (B1210297) under Wittig olefination conditions. scirp.orgscirp.org While effective, traditional Wittig reactions can present challenges related to solvent choice and by-product removal. scirp.orgscirp.org To address these issues, alternative approaches such as liquid-assisted mechanochemical Wittig reactions have been explored, which can offer environmental benefits. scirp.orgscirp.org

| Reactant 1 (Ylide Precursor) | Reactant 2 (Aldehyde) | Base/Solvent System | Product |

| [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide | Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate | Potassium carbonate / DMSO | Rosuvastatin precursor |

| (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde | Phosphonium salt of pyrimidine heterocycle | - | 4-O-TBS rosuvastatin lactone |

Horner-Wadsworth-Emmons (HWE) Reaction for E-Alkene Stereochemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org This reaction is particularly advantageous for the synthesis of Rosuvastatin as it generally favors the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org The increased nucleophilicity and reduced basicity of phosphonate-stabilized carbanions compared to phosphonium ylides allow for milder reaction conditions and easier removal of the dialkylphosphate salt by-product through aqueous extraction. wikipedia.org The stereochemical outcome of the HWE reaction is influenced by steric factors, with the antiperiplanar approach of the carbanion to the aldehyde being favored, leading to the E-alkene product after rotation and elimination from the oxaphosphetane intermediate. organic-chemistry.org

| Reaction | Reactants | Key Features | Stereochemical Outcome |

| Horner-Wadsworth-Emmons | Stabilized phosphonate (B1237965) carbanions and aldehydes/ketones | More nucleophilic, less basic carbanions; water-soluble phosphate (B84403) by-product | Predominantly E-alkenes |

Enantiomeric Purity and Diastereomeric Ratio Control in Synthesis

The primary goal in the synthesis of Rosuvastatin Calcium is to produce the (3R,5S)-enantiomer with the highest possible purity, thereby minimizing the presence of other diastereomers. waters.comgoogle.com The (S,S,R)-diastereomer is considered a process-related impurity, and its formation is actively suppressed through various stereoselective chemical transformations.

Detailed research has focused on key steps that establish the chiral centers at the C-3 and C-5 positions of the side chain. One of the most critical steps is the reduction of a keto-ester intermediate to form the corresponding diol ester. google.com The choice of reducing agent and reaction conditions has a profound impact on the diastereomeric ratio of the product. For instance, the use of 9-methoxy-9-bora-bicyclo[3.3.1]nonane (“MeO-9-BBN”) has been shown to provide a diol ester with high diastereomeric purity. google.com This stereoselective reduction, particularly when employing a "reverse addition" process where the keto-ester is added to the reducing agent mixture, significantly increases the purity. google.com Subsequent crystallization of the resulting diol ester can further enhance the diastereomeric purity, leading to final impurity levels of less than 0.11%. google.com

Another approach involves a Horner-Wadsworth-Emmons (HWE) reaction to establish the correct E-alkene stereochemistry, followed by a stereoselective Narasaka reduction to produce the desired (3R, 5S) configuration at the hydroxyl groups. waters.com This sequence has demonstrated the ability to achieve a high diastereomeric ratio (d.r.) of 98.7:1.3, which corresponds to a diastereomeric excess (%de) of 96.2%. waters.com

Enzyme-catalyzed methods also offer a high degree of stereocontrol. The use of a deoxyribose-5-phosphate aldolase (B8822740) (DERA) can set the two stereogenic centers with an enantiomeric excess (ee) of over 99.9% and an initial diastereomeric excess (de) of 96.6%. nih.gov Crucially, subsequent crystallization can effectively remove the remaining diastereomeric impurities, raising the diastereomeric excess to 99.8%. nih.gov

The effectiveness of these control strategies is measured by the final diastereomeric ratio, which quantifies the amount of the desired (3R,5S) isomer relative to the undesired ones.

Table 1: Diastereomeric Purity Achieved by Various Synthetic Methods

| Method/Reagent | Intermediate/Product | Achieved Purity | Reference |

| Narasaka Reduction | Rosuvastatin Methyl Ester | 98.7:1.3 d.r. (96.2% de) | waters.com |

| 9-Methoxy-9-Bora-bicyclo[3.3.1]nonane (MeO-9-BBN) | Diol Ester | < 0.11% Diastereomeric Impurities | google.com |

| Deoxyribose-5-phosphate aldolase (DERA) | Crude Lactone Intermediate | >99.9% ee, 96.6% de | nih.gov |

| DERA with Recrystallization | Purified Lactone Intermediate | >99.9% ee, 99.8% de | nih.gov |

Table 2: Research Findings on Diastereomeric Ratio Control

| Research Focus | Key Finding | Resulting Purity Level | Reference |

| Stereoselective Reduction | Reduction of a keto-ester using MeO-9-BBN combined with crystallization. | Provides a highly effective method for minimizing diastereomeric impurities. | < 0.11% |

| Aldolase-Catalyzed Synthesis | An enzymatic approach sets the two chiral centers with very high enantiomeric and diastereomeric excess. | The diastereomeric impurities can be efficiently removed by recrystallization. | 99.8% de |

| Reaction Monitoring | A synthetic route utilizing a Narasaka reduction step was monitored for enantiopurity. | The final product demonstrated a high diastereomeric ratio, exceeding the 95% purity threshold. | 98.7:1.3 d.r. |

| Purification Strategies | Conversion of amorphous rosuvastatin to a crystalline form and back can be used to reduce diastereomer content. | Lactonization and crystallization are effective purification techniques. | Not Quantified |

Molecular Mechanisms of Hmg Coa Reductase Inhibition by Rosuvastatin Calcium S,s,r Diastereomer

Enzyme-Inhibitor Binding Kinetics and Thermodynamics

The interaction between rosuvastatin (B1679574) and HMG-CoA reductase is a finely tuned process governed by specific kinetic and thermodynamic principles that contribute to its high inhibitory potency.

The binding of rosuvastatin to HMG-CoA reductase is a reversible process. nih.govresearchgate.net The inhibition mechanism involves a two-step association. Initially, rosuvastatin binds to the enzyme to form an initial complex (E.I). This is followed by a slow conformational change that results in a more tightly associated complex (E.I*). nih.govresearchgate.net This two-step process contributes to the high-affinity binding of the inhibitor.

The initial binding is characterized by an inhibition constant (Ki) of approximately 1 nM. nih.govresearchgate.net Following the slow transition, the steady-state inhibition constant (Ki*) for the tighter complex is approximately 0.1 nM. nih.govresearchgate.net The time to reach this steady state can range from 33 to 360 seconds. nih.govresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Ki | ~1 nM | Inhibition constant for the initial enzyme-inhibitor complex (E.I) |

| Ki | ~0.1 nM | Steady-state inhibition constant for the tighter, isomerized complex (E.I) |

| t1/2 to steady state | 33-360 s | Time required to reach the final, tightly bound state |

The binding of rosuvastatin to HMG-CoA reductase is predominantly driven by a large, favorable change in enthalpy (ΔH°), indicating that the interaction is an exothermic process. nih.govnih.gov At 37°C, the binding enthalpy has been measured at -69.0 kJ/mol (-16.5 kcal/mol). nih.govresearchgate.net This strong enthalpic contribution is accompanied by a small entropic penalty (TΔS°) of -9.6 kJ/mol (-2.3 kcal/mol). nih.govresearchgate.net

The significant enthalpic contribution, which accounts for about 76% of the total binding energy at 25°C, distinguishes rosuvastatin from many other statins whose binding is primarily entropy-driven. nih.govacs.orgresearchgate.net This suggests that the formation of strong, specific interactions like hydrogen bonds and van der Waals forces is the primary driving force for the high-affinity binding of rosuvastatin. nih.govresearchgate.net

| Thermodynamic Parameter | Value (kJ/mol) | Value (kcal/mol) |

|---|---|---|

| Binding Enthalpy (ΔH°) | -69.0 | -16.5 |

| Binding Entropy (TΔS°) | -9.6 | -2.3 |

Competitive and Non-Competitive Inhibition Modalities

Rosuvastatin exhibits a mixed mode of inhibition with respect to the two substrates of HMG-CoA reductase. The inhibition is competitive with respect to the primary substrate, HMG-CoA. nih.govresearchgate.net This means that rosuvastatin directly competes with HMG-CoA for binding to the enzyme's active site. patsnap.com The structural similarity of the dihydroxy heptenoic acid side chain of rosuvastatin to the HMG portion of the substrate facilitates this competitive interaction. researchgate.netnih.gov

In contrast, the inhibition by rosuvastatin is non-competitive with respect to the co-enzyme NADPH. nih.govresearchgate.net This indicates that rosuvastatin can bind to the enzyme simultaneously with NADPH, and its binding does not directly prevent the binding of the co-enzyme.

Structural Basis of Enzyme-Ligand Interactions

The high potency and specificity of rosuvastatin are a direct result of its unique structural interactions within the active site of HMG-CoA reductase.

X-ray crystallography studies have revealed that the HMG-like moiety of rosuvastatin occupies the same binding site as the HMG portion of the natural substrate, HMG-CoA. nih.gov The hydrophobic groups of rosuvastatin fit into a binding site that becomes accessible after a movement of flexible helices in the catalytic domain of the enzyme. nih.gov

Compared to other statins, rosuvastatin possesses a greater number of binding interactions with the active site of HMG-CoA reductase, which contributes to its high affinity. nih.gov The polar methane (B114726) sulfonamide group of rosuvastatin is a distinctive feature that influences its binding characteristics. researchgate.net

The tight binding of rosuvastatin is stabilized by a network of hydrogen bonds and van der Waals interactions. researchgate.netresearchgate.net The dihydroxy heptenoic acid portion of the molecule forms several key polar interactions. The fluorophenyl group, characteristic of type II statins, also contributes to additional binding interactions. nih.govnih.gov

A unique feature of rosuvastatin is the formation of a hydrogen bond via its electronegative sulfone group. nih.govniscpr.res.in This interaction, along with others, contributes to its potent inhibition of the enzyme. The guanidinium (B1211019) group of Arg590, an amino acid residue in the active site, is known to form hydrogen bonds with the sulfone group of rosuvastatin. niscpr.res.in

| Type of Interaction | Involved Moiety of Rosuvastatin | Key Interacting Residue (Example) |

|---|---|---|

| Hydrogen Bonding | Dihydroxy heptenoic acid | - |

| van der Waals Interactions | Hydrophobic groups | - |

| Hydrogen Bonding | Sulfone group | Arg590 |

| Additional Binding Interactions | Fluorophenyl group | - |

Chemical Stability and Degradation Kinetics of Rosuvastatin Calcium S,s,r Diastereomer

Forced Degradation Studies and Stress Conditions

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug to conditions more severe than accelerated stability testing.

Rosuvastatin (B1679574) calcium is particularly labile under acidic conditions. nih.gov The primary degradation pathway involves an intramolecular esterification reaction between the carboxylic acid group and the hydroxyl groups within the molecule. google.com This reaction is accelerated in an acidic environment and results in the formation of a cyclic ester known as Rosuvastatin lactone, which is a major degradation product. chemicalpapers.comresearchgate.netaabu.edu.joresearchgate.net

The mechanism can be described as an equilibrium between the open-chain carboxylic acid form (Rosuvastatin) and the closed-ring lactone form. researchgate.net Studies have shown that in aprotic solvents, the conversion of Rosuvastatin to its lactone form is the predominant reaction. chemicalpapers.comresearchgate.net Conversely, in an acidic aqueous mobile phase, the reverse reaction is favored, where the lactone is hydrolyzed back to the parent drug, Rosuvastatin, and its diastereoisomer. chemicalpapers.comresearchgate.netmdpi.com This acid-catalyzed hydrolysis can be enhanced by the presence of water in the analytical medium, potentially leading to an underestimation of the lactone impurity during chromatographic analysis. chemicalpapers.comresearchgate.net In addition to the lactone, other degradation products can also form under acidic stress, including an impurity identified as Rosuvastatin methyl ester. scielo.br

Exposure to light, particularly ultraviolet (UV) radiation, is another significant factor causing the degradation of Rosuvastatin. The molecule is highly sensitive to photolysis. mdpi.comoup.comrsc.orgnih.gov The principal photolytic degradation pathway involves a radical-mediated cyclization reaction. nih.gov This reaction proceeds through a 1,5-hydrogen shift, leading to the formation of diastereomeric dihydrophenanthrene derivatives. mdpi.comresearchgate.netsci-hub.se These cyclic compounds are the main and almost exclusive photoproducts. researchgate.netsci-hub.se

Some studies have identified two major photolytic degradation products that have the same mass-to-charge ratio (m/z) as the parent drug, which have been characterized as polycyclic isomers. mdpi.com Another product observed during photodegradation was suggested to be Rosuvastatin-N-oxide. mdpi.com The photochemical reactivity of Rosuvastatin is a critical consideration for its formulation and packaging to protect it from light exposure. researchgate.net

In contrast to its instability in acidic and photolytic conditions, Rosuvastatin calcium demonstrates considerable stability under other stress conditions.

Alkaline and Neutral Conditions : The compound is found to be comparatively stable under neutral and basic (alkaline) pH conditions. nih.govresearchgate.netoup.com

Oxidative Stress : Rosuvastatin is susceptible to degradation under oxidative conditions, for instance, when exposed to hydrogen peroxide. oup.comrsc.orgsemanticscholar.org One of the major degradation products formed under oxidative stress has been proposed to be Rosuvastatin-N-oxide. rsc.org

Thermal Stress : The drug is relatively stable when subjected to thermal stress. nih.govsemanticscholar.org Only slight degradation is typically observed when it is affected by heat. rsc.org

The following table summarizes the stability of Rosuvastatin Calcium under various stress conditions.

| Stress Condition | Stability Profile | Major Degradation Products |

| Acidic Hydrolysis | Labile / Unstable nih.gov | Rosuvastatin Lactone, Diastereoisomers, Rosuvastatin Methyl Ester mdpi.comscielo.br |

| Photolytic (UV Light) | Highly Unstable mdpi.comoup.com | Diastereomeric Dihydrophenanthrene Derivatives, Polycyclic Isomers mdpi.comresearchgate.net |

| Alkaline Hydrolysis | Stable researchgate.netoup.com | Minimal degradation |

| Neutral Hydrolysis | Stable nih.govoup.com | Minimal degradation |

| Oxidative | Labile / Unstable oup.comrsc.org | Rosuvastatin-N-oxide rsc.org |

| Thermal | Stable nih.govsemanticscholar.org | Minimal degradation |

Degradation Kinetics and Reaction Order Determination

The study of degradation kinetics provides quantitative insight into the rate at which a drug substance degrades. For Rosuvastatin, several degradation processes have been shown to follow first-order kinetics.

Photodegradation processes also exhibit predictable kinetics. The photocatalytic degradation of Rosuvastatin has been shown to follow pseudo-first-order kinetics. nih.gov Studies specifically investigating photolytic degradation under UV-A radiation also confirmed that the reaction follows first-order kinetics. researchgate.net

| Degradation Process | Reaction Order | Key Findings |

| Acid-Catalyzed Lactonization | First-Order chemicalpapers.comresearchgate.net | The rate constant for the reverse reaction (hydrolysis) is 20 times greater than the forward reaction (lactonization). chemicalpapers.comresearchgate.net |

| Photolytic Degradation | First-Order / Pseudo-First-Order researchgate.netnih.gov | The rate of degradation is proportional to the concentration of Rosuvastatin. |

Identification and Characterization of Degradation Products

The characterization of degradation products is crucial for ensuring the safety and quality of a drug product. Various analytical techniques have been employed to identify the impurities formed from Rosuvastatin degradation.

Several key degradation products of Rosuvastatin have been identified, arising from different stress conditions. chemicalpapers.comresearchgate.net These include stereoisomers and oxidation products.

Lactone form : As previously discussed, this is a major degradation product, especially under acidic and thermal stress. chemicalpapers.comresearchgate.net It is formed via intramolecular esterification. researchgate.net

5-oxo isomer : This impurity, also known as Rosuvastatin EP Impurity C, is another significant degradation product. chemicalpapers.comresearchgate.netsynthinkchemicals.com It is characterized by the oxidation of the hydroxyl group at the C5 position of the heptenoic acid side chain to a ketone. The thermal instability of the 5-oxo isomer can lead to the formation of further secondary degradants. nih.gov

Anti-isomer : The anti-isomer of Rosuvastatin is another related substance that can be formed during degradation processes. chemicalpapers.comresearchgate.net

Photolytic Diastereomers : Under photolytic stress, Rosuvastatin forms cyclic dihydrophenanthrene derivatives which are diastereomers of each other. researchgate.netsci-hub.se

Structural Elucidation Techniques (LC-MS/TOF, LC-MSn, H/D Exchange, LC-NMR)

The structural characterization of Rosuvastatin's degradation products, including its diastereomers, necessitates a combination of advanced analytical techniques. Forced degradation studies show that Rosuvastatin is particularly susceptible to degradation under acid hydrolytic and photolytic conditions. nih.govresearchgate.net These stress conditions can lead to the formation of multiple degradation products, some of which are isomers of the parent drug. nih.govresearchgate.net A comprehensive approach employing Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF), multistage Mass Spectrometry (LC-MSn), online Hydrogen/Deuterium (B1214612) (H/D) exchange, and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) has been effectively utilized for the definitive identification of these compounds. nih.govresearchgate.net

In one extensive study, eleven degradation products of Rosuvastatin were identified. nih.gov LC-MS analysis revealed that five of these products shared the same molecular mass as the parent drug, indicating they were isomers, while the other six had a molecular mass 18 Da less, suggesting dehydration, likely through lactonization. nih.govresearchgate.net

LC-MS/TOF and LC-MSn: These techniques are pivotal for obtaining accurate mass measurements and fragmentation patterns of the diastereomers and other degradation products. High-resolution mass spectrometry (HRMS) provides the elemental composition, while MSn experiments help in elucidating the structure by breaking down the molecule and analyzing its fragments. This combination allows for the differentiation of isomers by identifying subtle differences in their fragmentation pathways.

On-line H/D Exchange: This method is particularly useful for determining the number of exchangeable protons (typically attached to heteroatoms like oxygen or nitrogen) in a molecule. By comparing the mass spectra before and after the exchange of deuterium for hydrogen in the mobile phase, researchers can confirm the presence of hydroxyl or amine groups, which is crucial for distinguishing between structural isomers.

LC-NMR: This powerful technique provides detailed structural information about the molecules after they have been separated by the LC system. It helps to determine the precise connectivity of atoms and the stereochemistry of the molecule, which is essential for unambiguously identifying diastereomers like the (S,S,R) form.

Through the combined application of these methods, a complete degradation pathway for Rosuvastatin can be established, allowing for the precise structural identification of each degradation product, including various diastereomers. nih.govresearchgate.net

Equilibrium Dynamics of Rosuvastatin-Lactone Forms

Rosuvastatin exists in a dynamic equilibrium with its corresponding lactone form. This intramolecular esterification is a significant transformation, as the lactone is a major degradation product. researchgate.net The direction and rate of this equilibrium (Rosuvastatin ⇌ Rosuvastatin-lactone) are highly dependent on the surrounding chemical environment, particularly the solvent matrix. researchgate.netchemicalpapers.com

Kinetic studies have demonstrated that the interconversion follows first-order kinetics. researchgate.netchemicalpapers.com The rates of both the forward (lactonization) and reverse (hydrolysis) reactions are influenced by factors such as temperature and solvent composition. researchgate.netchemicalpapers.com Notably, the rate constant for the reverse reaction (hydrolysis of the lactone back to the open-acid form) was found to be approximately 20 times greater than that of the forward reaction under acidic aqueous conditions. researchgate.netchemicalpapers.com

The solvent's nature plays a critical role in controlling the direction of the equilibrium. researchgate.netchemicalpapers.com This is a crucial consideration during analytical procedures, as the choice of solvent can alter the true representation of the sample's composition. researchgate.netchemicalpapers.com For instance, using an aqueous aprotic solvent mixture can lead to an underestimation of the lactone content due to the enhancement of acid hydrolysis during the analysis time. researchgate.netchemicalpapers.com

The following table summarizes the influence of different solvent types on the Rosuvastatin-Lactone equilibrium:

| Solvent Type | Predominant Reaction | Equilibrium Shift | Stability of Forms |

| Aprotic Solvents | Forward (Lactonization) | Shifts toward Rosuvastatin-Lactone | Rosuvastatin is converted to its lactone form. researchgate.netchemicalpapers.com |

| Acidic Aqueous Mobile Phase | Reverse (Hydrolysis) | Shifts toward Rosuvastatin | Rosuvastatin-Lactone is converted back to Rosuvastatin. researchgate.netchemicalpapers.com |

| Organic Protic Solvents (e.g., Methanol) | No Reaction | Equilibrium is stable | Both Rosuvastatin and Rosuvastatin-Lactone remain stable. researchgate.netchemicalpapers.com |

These findings underscore the importance of carefully selecting and controlling analytical conditions to accurately quantify Rosuvastatin and its related substances, including the (S,S,R)-diastereomer and its lactone form.

The kinetic parameters highlight the dynamic nature of this transformation:

| Kinetic Parameter | Finding |

| Reaction Order | Both forward and reverse reactions follow first-order kinetics. researchgate.netchemicalpapers.com |

| Rate Constant Relationship | The rate constant for the reverse reaction (Lactone → Acid) is ~20 times greater than for the forward reaction (Acid → Lactone) in acidic aqueous environments. researchgate.netchemicalpapers.com |

| Mechanism | The formation of the lactone occurs via an intramolecular esterification mechanism. researchgate.netchemicalpapers.com |

Solid State Chemistry and Polymorphism of Rosuvastatin Calcium S,s,r Diastereomer

Crystalline and Amorphous Forms Characterization

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different crystalline forms, or polymorphs, as well as the amorphous state, can exhibit distinct physicochemical properties.

Polymorphic Forms (e.g., Form A, B, B-1, C)

While extensive research has been conducted on the polymorphism of the active Rosuvastatin (B1679574) Calcium diastereomer, specific studies detailing the isolation and characterization of polymorphic Forms A, B, B-1, and C of the (S,S,R)-diastereomer are not widely available in public literature. The majority of published data pertains to the commercially used (3R, 5S) form of Rosuvastatin Calcium.

Generally, for Rosuvastatin Calcium, several crystalline forms have been identified and characterized. Form A is described as a pure crystalline compound, while Forms B and C are known to be hydrated crystalline forms. nih.govresearchgate.net Form B-1 is a dehydrated version of a crystalline form. nih.govresearchgate.net It has been reported that the hydrated forms, B and C, exhibit higher water solubility compared to Form A, which could potentially influence their bioavailability. nih.govresearchgate.net

It is theoretically possible that the (S,S,R)-diastereomer could also exist in these or other polymorphic forms, but specific experimental evidence to confirm this is not readily found. The characterization of such forms would be essential for controlling the impurity profile during the manufacturing process of Rosuvastatin Calcium.

Amorphous State Properties and Research Challenges

The amorphous state of a compound lacks the long-range molecular order characteristic of crystalline materials. This disordered structure often leads to higher solubility and dissolution rates compared to its crystalline counterparts. For Rosuvastatin Calcium in general, the amorphous form is known to have lower physical and chemical stability but greater solubility. nih.gov

A significant research challenge lies in the fact that detailed studies on the specific properties and stability of the amorphous form of the Rosuvastatin Calcium (S,S,R)-diastereomer are scarce. Much of the research focuses on the amorphous state of the active pharmaceutical ingredient to enhance its bioavailability. However, understanding the amorphous nature of the (S,S,R)-diastereomer impurity is important as its presence, even in small amounts, could potentially impact the stability and performance of the final drug product. The inherent instability of amorphous forms presents a challenge in both their characterization and control within a crystalline drug substance.

Methods for Solid-State Characterization

A variety of analytical techniques are employed to investigate the solid-state properties of pharmaceutical compounds, including their crystalline and amorphous forms.

X-ray Powder Diffractometry (XRPD)

X-ray Powder Diffractometry (XRPD) is a fundamental and powerful technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for its identification. While specific XRPD data for the polymorphic forms of the (S,S,R)-diastereomer of Rosuvastatin Calcium are not explicitly detailed in available literature, patents and scientific articles provide characteristic peak data for the polymorphs of Rosuvastatin Calcium in general. For instance, one crystalline form of Rosuvastatin Calcium is characterized by XRPD peaks at approximately 4.7, 19.4, and 22.3 degrees 2θ. google.comgoogle.com Another report on crystalline Rosuvastatin shows sharp diffraction peaks at 2θ values of 16.04, 22.45, and 34.3. researchgate.net

Table 1: Illustrative XRPD Peak Data for a Crystalline Form of Rosuvastatin Calcium

| 2θ Angle (degrees) |

| 4.7 |

| 19.4 |

| 22.3 |

Note: This data is for a crystalline form of Rosuvastatin Calcium and not explicitly for the (S,S,R)-diastereomer.

Thermal Analysis Techniques (DSC, TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for investigating the thermal properties of a compound, including melting points, phase transitions, and decomposition temperatures.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline form of Rosuvastatin Calcium, a DSC thermogram may show an endotherm at about 132°C and another broad endotherm between 220°C and 240°C. google.com Another study reports a DSC thermogram of pure Rosuvastatin Calcium displaying an endothermic peak at 153.34°C. researchgate.net For amorphous Rosuvastatin Calcium, a DSC thermogram has shown a short endothermic peak with an onset temperature of 170.15 °C. nih.gov

TGA measures the change in mass of a sample as a function of temperature. A TGA of a crystalline form of Rosuvastatin Calcium might show a weight loss of approximately 3% to 5% up to 100°C, indicative of the presence of water. google.com A study on amorphous Rosuvastatin Calcium reported a water loss of 3.7% at around 100.00°C, with decomposition observed above 200.00°C. nih.gov

Table 2: Illustrative Thermal Analysis Data for Rosuvastatin Calcium

| Technique | Observation | Temperature (°C) |

| DSC | Endotherm | ~132 |

| DSC | Broad Endotherm | 220-240 |

| DSC (amorphous) | Endothermic Peak Onset | 170.15 |

| TGA | Weight Loss (Water) | up to 100 |

Note: This data is for Rosuvastatin Calcium and not explicitly for the (S,S,R)-diastereomer.

Solid-State NMR Spectroscopy

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful non-destructive technique that provides information about the local molecular environment in solid samples. It can distinguish between different polymorphic forms and characterize amorphous materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that provides topographical and morphological information about a sample. In the context of Rosuvastatin Calcium, SEM studies have been utilized to characterize the surface morphology, particle size, and crystalline structure of its different solid forms. nih.gov

Research findings indicate that the amorphous form of Rosuvastatin Calcium typically presents as an irregular granular substance or particles with flat surfaces. nih.govturkjps.org One study described the pure drug as having an irregular granular nature. turkjps.org Another analysis of amorphous Rosuvastatin Calcium noted it possessed an irregular crystal form with flat surfaces. nih.gov The formation of cocrystals can alter this morphology; for instance, cocrystals of Rosuvastatin Calcium with L-asparagine were observed to have a closely fitted crystalline structure. turkjps.org This change in crystal morphology and a reduction in particle size can contribute to changes in the compound's physicochemical properties. turkjps.orgnih.gov

| Form | Observed Morphological Characteristics | Source |

| Amorphous Rosuvastatin Calcium | Irregular granular nature; irregular crystal form with flat surfaces. | nih.govturkjps.org |

| Rosuvastatin Calcium-L-asparagine Cocrystal | Closely fitted crystalline structure. | turkjps.org |

Influence of Solid Form on Dissolution Properties

The solid form of an active pharmaceutical ingredient, whether crystalline or amorphous, significantly impacts its dissolution properties and, consequently, its bioavailability. nih.govpharmaexcipients.com The amorphous state is generally characterized by higher solubility compared to its crystalline counterparts, although it may have lower physical and chemical stability. nih.govpharmaexcipients.com

For Rosuvastatin Calcium, the amorphous form is of significant interest because its enhanced solubility can lead to better bioavailability. nih.govpharmaexcipients.com Different crystalline forms also exhibit varying dissolution profiles. It has been reported that crystalline forms B and C are considerably more soluble in water than form A. nih.govpharmaexcipients.com

Comparative studies have quantified the impact of the solid form on dissolution. A study evaluating immediate-release formulations found a substantial difference in dissolution efficacy (DE%) between crystalline and amorphous forms. The formulation prepared with a crystalline form (Form M) demonstrated a significantly lower dissolution rate compared to the formulation made with the amorphous solid. scielo.br This highlights the critical role of solid-state form selection in pharmaceutical development. pharmaexcipients.comscielo.br

| Solid Form | Dissolution Efficacy (DE%) | Key Findings |

| Amorphous Solid | 58.6% ± 3.6% | Associated with increased solubility coefficients, leading to a higher dissolution rate. scielo.br |

| Crystalline Form M | 27.1% ± 1.9% | Exhibited lower solubility in water than the amorphous solid, resulting in a lower dissolution rate. scielo.brresearchgate.net |

Strategies for Amorphous Form Stabilization

While the amorphous form of Rosuvastatin Calcium offers solubility advantages, its inherent physical instability presents a challenge, as it tends to convert to a more stable, less soluble crystalline form over time. nih.gov Therefore, various strategies are employed to stabilize the amorphous state.

One primary strategy involves the formulation with specific excipients. The use of insoluble alkalinizing agents, such as calcium carbonate, calcium phosphate (B84403), and calcium acetate (B1210297), can help prevent hygroscopicity and increase stability. nih.govpharmaexcipients.com Combining these agents with a water-soluble diluent like lactose monohydrate has been shown to further stabilize the formulation. nih.govpharmaexcipients.com

Another approach focuses on the purity of the amorphous salt itself. The stability can be enhanced by producing amorphous Rosuvastatin Calcium that is free from hygroscopic impurities, particularly alkali metal cations like sodium. nih.govpharmaexcipients.com This can be achieved through specific synthesis and purification processes, such as hydrolyzing rosuvastatin alkyl esters with an organic base and then converting the resulting product to the calcium salt. pharmaexcipients.com

Additionally, natural polymers have been investigated as stabilizers. In one study, natural gums were used to stabilize Rosuvastatin Calcium in a tablet formulation, preventing degradation through intermolecular esterification. jpionline.org A combination of Xanthan Gum and Chitosan was found to be particularly effective. jpionline.org Understanding the molecular dynamics of the amorphous solid is also crucial for developing methods to enhance its long-term stability. nih.gov

| Stabilization Strategy | Method/Agents Used | Outcome/Effect |

| Excipient Selection | Insoluble alkalinizing agents (e.g., calcium carbonate, calcium phosphate) combined with a water-soluble diluent (e.g., lactose monohydrate). nih.govpharmaexcipients.com | Prevents hygroscopicity and provides stability to the amorphous form within the formulation. nih.govpharmaexcipients.com |

| Purification | Synthesis of Rosuvastatin free from alkali metal impurities (e.g., sodium cation). nih.govpharmaexcipients.com | Increases the intrinsic stability of the amorphous active ingredient. nih.govpharmaexcipients.com |

| Use of Natural Polymers | Natural stabilizers such as Xanthan Gum and Chitosan. jpionline.org | A 1:1.4 drug-to-stabilizer ratio exhibited maximum stabilization and enhanced dissolution. jpionline.org |

Advanced Analytical Methodologies for Rosuvastatin Calcium S,s,r Diastereomer Characterization and Purity Assessment

Chromatographic Techniques for Chiral Purity and Enantiomer Quantification

Chiral chromatography is essential for separating enantiomers, which possess identical physical and chemical properties in an achiral environment but can have significantly different pharmacological effects. The quantification of the undesired enantiomer of Rosuvastatin (B1679574) is a key aspect of quality control.

Stereoselective High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric purity of Rosuvastatin Calcium. nih.gov These methods are designed to be simple, precise, and stability-indicating, capable of quantifying the enantiomer in the presence of other related substances. nih.gov Normal-phase HPLC is frequently employed for this purpose. ijpda.org

Successful separation has been achieved using isocratic elution with a mobile phase typically composed of a mixture of an alkane (like n-hexane or n-heptane), an alcohol (like 2-propanol), and an acidic modifier (like trifluoroacetic acid). nih.govijpda.org The flow rate is generally maintained at 1.0 mL/min, with detection performed using a UV spectrophotometer at a wavelength of approximately 242 nm or 243 nm. nih.govijpda.org The total run time for these methods can be as short as 18 minutes. nih.gov A reversed-phase HPLC method has also been developed using a binary linear gradient of acetonitrile (B52724) and aqueous trifluoroacetic acid, which can offer improved chemo-and enantio-selectivity and reduced analysis times compared to isocratic methods. nih.gov The validation of these methods according to International Conference on Harmonization (ICH) guidelines confirms their specificity, precision, linearity, and robustness. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Chiralpak IB (250 x 4.6 mm, 5µm) | Chiralpak IB (250 x 4.6 mm, 5µm) | Lux Cellulose-2 |

| Mobile Phase | n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v) | n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v) | Binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in aqueous solution |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 243 nm | 242 nm | Not Specified |

| Column Temperature | 25°C | 25°C | 40°C |

| Run Time | 18 min | Not Specified | Reduced vs. isocratic |

| Reference | nih.gov | ijpda.org | nih.gov |

The success of stereoselective HPLC hinges on the selection of the chiral stationary phase (CSP). For Rosuvastatin, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective. nih.gov Columns such as Chiralpak IB, which features tris(3,5-dimethylphenylcarbamate) derivatized cellulose bonded to silica (B1680970) gel, are frequently used. nih.govijpda.org The Lux Cellulose-2 column is another cellulose-based CSP used for this separation. nih.gov Immobilized polysaccharide columns are advantageous as they are compatible with a wider range of solvents, enhancing the scope of chiral recognition mechanisms. nih.gov

The separation mechanism on these CSPs is attributed to a combination of interactions, including dipole-dipole interactions and hydrogen bonding between the analyte (specifically the C=O and OH groups in Rosuvastatin) and the polar carbamate (B1207046) groups on the CSP. nih.gov Optimization of the mobile phase composition, particularly the type and concentration of the alcohol modifier (e.g., 2-propanol), is crucial to achieving the best resolution between the enantiomers. ijpda.org For instance, trials with different CSPs like Chiralpak IA, IB, and IC showed that while separation was possible on multiple columns, achieving a resolution factor greater than 2.0 was key for robust quantification. ijpda.org

Stability-Indicating Methods for Related Substances and Degradation Products

Stability-indicating methods are crucial for determining that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. These methods are vital for assessing the shelf-life and storage conditions of a drug product.

Ultra-High-Performance Liquid Chromatography (UHPLC) or UPLC offers significant advantages over conventional HPLC, including shorter run times, better resolution, and lower solvent consumption. nih.govscielo.br Several stability-indicating reversed-phase UPLC methods have been developed for the determination of Rosuvastatin and its related substances. nih.govscielo.br These methods are capable of separating the main compound from known impurities (such as the anti-isomer and lactone impurity) and various degradation products formed under stress conditions like acid hydrolysis, oxidation, heat, and photolysis. nih.govwisdomlib.org

The chromatographic separation is typically achieved on a C18 column, such as an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm). nih.govscielo.br The mobile phase often consists of a gradient mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol (B129727). nih.govscielo.br The total run time for these UPLC methods is rapid, often around 10 to 12 minutes. nih.govscielo.br Forced degradation studies show that Rosuvastatin is particularly sensitive to acid hydrolysis and UV light, leading to the formation of its anti-isomer and other unknown impurities. nih.gov These developed UPLC methods demonstrate the stability-indicating power by effectively separating all these compounds. nih.govscielo.br

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of 0.1% Trifluoroacetic Acid (A) and Methanol (B) | Isocratic mixture of Methanol and 0.1% Trifluoroacetic Acid (50:50) |

| Flow Rate | 0.3 mL/min | Not specified |

| Detection Wavelength | 240 nm | Not specified |

| Column Temperature | 40°C | Not specified |

| Run Time | 10.0 min | 12 min |

| Reference | nih.gov | scielo.br |

High-Performance Thin Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for the analysis of Rosuvastatin Calcium. researchgate.netakjournals.com This technique is used for simultaneous estimation in bulk and pharmaceutical dosage forms. jrtdd.com The method typically uses pre-coated silica gel 60 F254 plates as the stationary phase. researchgate.netakjournals.com

A variety of mobile phase compositions have been optimized to achieve good separation and compact spots. One effective system uses a mixture of toluene, butanol, and methanol. researchgate.net Another employs toluene, methanol, ethyl acetate (B1210297), and formic acid. akjournals.com Densitometric scanning for quantification is performed at a wavelength where the compound shows significant absorbance, such as 234 nm or 265 nm. researchgate.netakjournals.com The Rf (retardation factor) value for Rosuvastatin Calcium is a key parameter for identification, with reported values around 0.28 to 0.32. researchgate.netjrtdd.com HPTLC methods are validated according to ICH guidelines for linearity, accuracy, and precision. ijpbs.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | Silica Gel G 60 F254 |

| Mobile Phase | Toluene:Methanol:Ethyl acetate:Formic acid (6.0:1.0:3.0:0.1 v/v) | Toluene:Methanol:Ethyl acetate:Formic acid (8:2:1:0.01 v/v/v/v) |

| Detection Wavelength | 265 nm | 245 nm |

| Rf Value | Not Specified | 0.28 ± 0.02 |

| Reference | akjournals.com | jrtdd.com |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the structural identification and quantification of impurities and degradation products, even at very low levels. mdpi.comresearchgate.net It is particularly valuable for identifying unknown impurities discovered during forced degradation studies. scielo.brwisdomlib.org For instance, an unknown major degradant formed during acid degradation was identified as Rosuvastatin methyl ester using UPLC coupled with a Quadrupole Time-of-Flight (QToF) mass spectrometer. scielo.br

In another study, a nanoUPLC-QTOF-MS/MS system was used to identify nine major degradation products of Rosuvastatin generated by gamma radiation. mdpi.comnih.gov The high mass accuracy of the QTOF analyzer allows for the determination of the elemental composition of the degradants. mdpi.com For quantitative analysis, LC-MS/MS methods typically operate in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.netnih.gov The precursor to product ion transition for Rosuvastatin is commonly m/z 482.1 → 258.1 in positive ion electrospray ionization (ESI) mode. researchgate.netnih.gov These methods are capable of detecting Rosuvastatin and its related substances in various matrices, including human plasma. researchgate.netscielo.br

Method Validation and Quality by Design (QbD) Principles

The accurate quantification and control of diastereomeric impurities, such as the Rosuvastatin Calcium (S,S,R)-diastereomer, are critical for ensuring the quality and efficacy of the final drug product. Method validation, guided by international standards, and the modern application of Quality by Design (QbD) principles are essential for developing robust and reliable analytical procedures.

Method validation for the analysis of Rosuvastatin and its diastereomers is performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1). nih.govijpda.org This process ensures that the analytical method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net Specificity is crucial for stereoselective methods, demonstrating that the method can accurately measure the desired diastereomer in the presence of other isomers and potential degradation products. nih.govresearchgate.net For instance, a validated chiral High-Performance Liquid Chromatography (HPLC) method demonstrated the capability to separate the (3S,5R)-enantiomer from Rosuvastatin ((3R,5S)-enantiomer) and other related substances. nih.gov

The application of Quality by Design (QbD) principles to analytical method development, often termed Analytical QbD (AQbD), represents a systematic and science-based approach. bohrium.comresearchgate.net This methodology moves beyond traditional validation by building quality into the method from the outset. impactfactor.org The process begins with defining the Analytical Target Profile (ATP), which outlines the method's objectives. researchgate.net Critical Method Parameters (CMPs), such as mobile phase composition, pH, and column type, are identified and their impact on Critical Quality Attributes (CQAs) like peak resolution, tailing factor, and retention time is systematically evaluated. bohrium.comimpactfactor.org For example, in developing an HPLC method for Rosuvastatin, a 3-factor, 2-level factorial design was used for factor screening, followed by a split-plot design for systematic optimization. bohrium.com This QbD approach helps in establishing a "Method Operable Design Region" (MODR), which is a multidimensional space where the method is proven to be robust, ensuring reliable performance despite minor variations in parameters. japsonline.com The result is a well-understood, flexible, and robust analytical method that consistently meets its predefined objectives for diastereomer quantification. bohrium.comjapsonline.com

Table 1: Summary of Validation Parameters for a Chiral HPLC Method for Rosuvastatin Enantiomer This table is interactive. You can sort and filter the data.

| Parameter | Finding | Reference |

|---|---|---|

| Specificity | Method is specific and able to resolve the enantiomer from Rosuvastatin and other degradation products. | nih.govresearchgate.net |

| Linearity (r²) | 0.9977 | nih.govresearchgate.net |

| Accuracy (% Recovery) | Consistent recoveries within 100 ± 10% | nih.govresearchgate.net |

| Precision (% RSD) | Method precision for the enantiomer at LOQ was less than 5% RSD. | ijpda.org |

| Limit of Detection (LOD) | 0.015% | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.04% | nih.govresearchgate.net |

| Robustness | Method found to be robust against small, deliberate variations in chromatographic conditions. | nih.gov |

**7.4. Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of Rosuvastatin Calcium and its related diastereomers. Methods such as Fourier Transform Infrared (FTIR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectrophotometry provide valuable information regarding the compound's functional groups and electronic transitions, respectively.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. ijpsonline.com By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." For Rosuvastatin Calcium, FTIR analysis is used to confirm its chemical structure by identifying characteristic absorption bands corresponding to its various functional groups. turkjps.org

The FTIR spectrum of Rosuvastatin Calcium shows distinct peaks that confirm its molecular structure. turkjps.org Key characteristic peaks include a broad band for the O-H stretching of the hydroxyl groups, N-H stretching, C=C stretching from the aromatic ring, and strong absorption from the S=O stretching of the sulfone group. ijpsonline.comturkjps.org This technique is also valuable for studying drug-excipient compatibility, ensuring that the active pharmaceutical ingredient does not undergo chemical interactions with other components in a formulation. researchgate.net By comparing the spectrum of a sample to that of a reference standard, FTIR can rapidly confirm the identity of Rosuvastatin Calcium.

Table 2: Characteristic FTIR Absorption Bands for Rosuvastatin Calcium This table is interactive. You can sort and filter the data.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3382 | O-H stretch (hydroxyl group) | turkjps.org |

| 2968 | N-H stretch | turkjps.org |

| 1541 | C=C stretch (aromatic ring) | turkjps.org |

| 1436 | Asymmetric CH₃ vibration | turkjps.org |

| 1379 | Symmetric CH₃ vibration | turkjps.org |

| 1197 | S=O stretch (sulfone group) | ijpsonline.com |

| 1149 | C-F stretch | turkjps.org |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used quantitative analytical technique for determining the concentration of an analyte in a solution. The method is based on the principle that molecules absorb light at specific wavelengths. Rosuvastatin Calcium exhibits characteristic UV absorption due to the electronic transitions within its chromophores, primarily the substituted pyrimidine (B1678525) and fluorophenyl rings. core.ac.uk

A solution of Rosuvastatin Calcium prepared in a suitable solvent, such as methanol or water, shows a distinct absorption maximum (λmax). ijprajournal.comnih.gov The λmax is typically observed around 243-244 nm. nih.govcore.ac.uknih.gov This wavelength is selected for the quantitative determination of the drug in bulk form and pharmaceutical formulations. nih.gov The method is validated for linearity, accuracy, and precision according to ICH guidelines. ijprajournal.com Beer's law is typically obeyed over a specific concentration range, allowing for the accurate calculation of the drug concentration based on its absorbance. core.ac.uksphinxsai.com For example, one validated method demonstrated linearity in the concentration range of 2-18 µg/mL in methanol. core.ac.uk UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the routine quality control analysis of Rosuvastatin Calcium. nih.gov

Table 3: Summary of UV-Vis Spectrophotometric Method Parameters for Rosuvastatin Calcium This table is interactive. You can sort and filter the data.

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax | 243 nm | Methanol | nih.govnih.gov |

| λmax | 244 nm | Methanol | core.ac.uk |

| λmax | 247 nm | Distilled Water | ijprajournal.com |

| Linearity Range | 1.0 - 60.0 µg/mL | Methanol | nih.gov |

| Linearity Range | 2 - 18 µg/mL | Methanol | core.ac.uk |

| Molar Absorptivity | 7.2345 x 10⁴ L/mol·cm | Methanol | core.ac.uk |

| Limit of Detection (LOD) | 0.33 µg/mL | Methanol | nih.gov |

Preformulation Research and Pharmaceutical Science Principles for Rosuvastatin Calcium S,s,r Diastereomer

Solubility Enhancement Methodologies

Given Rosuvastatin (B1679574) Calcium's classification as a BCS Class II drug, its poor aqueous solubility is a primary obstacle to achieving consistent and adequate oral bioavailability. kab.ac.ugymerdigital.com Consequently, various solubility enhancement techniques have been explored to improve its dissolution rate in the gastrointestinal tract.

Hydrotropy is a solubilization technique that involves the addition of a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of a poorly soluble drug. Mixed hydrotropy, the use of multiple hydrotropes, can further enhance this effect. nih.gov Studies have investigated the use of various hydrotropic agents, such as urea, mannitol, citric acid, sodium benzoate, and sodium salicylate, to improve the solubility of Rosuvastatin Calcium. nih.govnih.gov

The preparation of solid dispersions using hydrotropic agents via the solvent evaporation technique has shown significant promise. In one study, a combination of sodium salicylate, sodium benzoate, and urea in a solid dispersion formulation resulted in a significant increase in the solubility and a markedly higher dissolution rate of Rosuvastatin Calcium compared to the pure drug. nih.govnih.govresearchgate.net The drug release from these formulations ranged from 98.83% to 104.78%. nih.govnih.gov

| Hydrotropic Agents Investigated | Methodology | Key Finding | Reference |

|---|---|---|---|

| Urea, Mannitol, Citric Acid, Sodium Benzoate, Sodium Salicylate | Hydrotropy and Mixed Hydrotropy-Based Solid Dispersions | A combination of sodium salicylate, sodium benzoate, and urea significantly increased solubility and dissolution rate. | nih.govnih.govresearchgate.net |

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution. researchgate.net This approach can lead to an enhanced dissolution rate and, consequently, improved bioavailability. rjpbcs.com For Rosuvastatin Calcium, nanosuspensions have been successfully prepared using techniques like nanoprecipitation and probe sonication. researchgate.netresearchgate.net

These methods typically involve the use of stabilizers and surfactants, such as polyvinylpyrrolidone K-30 (PVPK-30), sodium lauryl sulfate (SLS), Tween 80, and Poloxamer 407, to prevent particle aggregation. researchgate.netsaspublishers.com The resulting nanosuspensions have demonstrated a marked improvement in the dissolution and solubility of Rosuvastatin Calcium compared to the micronized pure drug. researchgate.net For instance, an optimized nanosuspension formulation showed approximately 71.54% drug release within 5 minutes, compared to only 8.51% for the pure drug in the same timeframe. researchgate.net

| Nanosuspension Preparation Technique | Stabilizers/Surfactants Used | Key Finding | Reference |

|---|---|---|---|

| Nanoprecipitation | Sodium Lauryl Sulfate, PVPK-30, Poloxamer 407, Tween 80, HPMC | Marked improvement in dissolution and solubility compared to pure drug. | researchgate.netsaspublishers.com |

| Probe Sonication | Tween 80, PVP K 25, Propylene Glycol, SLS | Optimized formulation showed 71.54% dissolution in 5 minutes versus 8.51% for the pure drug. | researchgate.net |

Physicochemical Properties Impacting Formulation Development

A comprehensive understanding of the physicochemical properties of Rosuvastatin Calcium is fundamental for successful formulation development. These properties influence everything from excipient selection and manufacturing process design to the stability and in-vivo performance of the final dosage form.

Rosuvastatin Calcium exists in multiple polymorphic forms, including crystalline and amorphous states. pharmaexcipients.com The amorphous form generally exhibits higher solubility but lower physical and chemical stability compared to the crystalline forms. pharmaexcipients.com The solubility of Rosuvastatin Calcium is also pH-dependent; it is relatively soluble at pH values above 4 and highly soluble in citrate buffers at pH 6.6. jddtonline.info This pH-dependent solubility is a critical consideration for oral dosage form development, as the pH of the gastrointestinal tract varies significantly.

The flow properties of the drug powder, which can be assessed by measuring the angle of repose and Carr's index, are important for manufacturing processes like direct compression. jddtonline.info Changes in particle size and shape can significantly affect these properties. jddtonline.info

| Physicochemical Property | Observation | Impact on Formulation | Reference |

|---|---|---|---|

| Polymorphism | Exists in crystalline and amorphous forms. The amorphous form is more soluble but less stable. | Choice of polymorphic form affects solubility, stability, and bioavailability. | pharmaexcipients.com |

| pH-Dependent Solubility | Relatively soluble above pH 4 and highly soluble at pH 6.6. | Influences dissolution rate in different parts of the GI tract. | jddtonline.info |

| Flow Properties | Determined by particle size and shape; can be evaluated by angle of repose and Carr's index. | Crucial for ensuring content uniformity and manufacturability, especially for direct compression. | jddtonline.info |

Interactions with Formulation Components affecting Stability and Dissolution

The stability of Rosuvastatin Calcium can be influenced by its interactions with various formulation components. The drug is susceptible to degradation, particularly in the presence of moisture and in an acidic environment. jpionline.org This degradation can be accelerated by certain excipients. For example, some studies have indicated that mixtures with α-lactose monohydrate and colloidal silica (B1680970) are less stable under stressed conditions. tandfonline.com

Conversely, certain excipients can enhance the stability of Rosuvastatin Calcium. The use of inorganic salts of multivalent metals, such as tribasic calcium phosphate (B84403), has been shown to have a stabilizing effect. tandfonline.com These alkaline agents can create a more favorable microenvironmental pH within the dosage form, which can improve the chemical stability of the acid-labile drug. tandfonline.com The selection of excipients also directly impacts the dissolution profile. For instance, the use of superdisintegrants and wetting agents is crucial for achieving rapid disintegration and dissolution of the tablet, which is essential for a BCS Class II drug. wjpr.netresearchgate.net

Q & A

Advanced Research Question

- Synthesis : Impurities (e.g., desmethyl or sulfoxide derivatives) are synthesized via controlled oxidation or alkylation reactions, followed by purification using column chromatography .

- Characterization : Employ LC-MS/MS for structural elucidation and quantify impurities via HPLC with ≤0.1% detection limits. NMR confirms stereochemical integrity .

How do different polymorphic forms of Rosuvastatin Calcium impact its pharmaceutical performance?

Advanced Research Question

Amorphous forms exhibit superior solubility but lower stability compared to crystalline forms. Characterize using:

- DSC/TGA : Identify melting endotherms (crystalline: ~147°C; amorphous: broad glass transition) .

- SeDeM Analysis : Assess compressibility via parameters like cohesion index (Icd) and flowability (tapped density) .

- Stability Testing : Monitor hygroscopicity and recrystallization under accelerated conditions (40°C/75% RH) .

What are the best practices for validating a green analytical method for Rosuvastatin Calcium quantification?

Basic Research Question

- FTIR Spectroscopy : Use KBr pellets to quantify Rosuvastatin directly in tablets (5–20% w/w range). Validate linearity (R² >0.999), accuracy (98–101%), and precision (RSD <1.5%) .

- Solvent-Free Extraction : Avoid organic solvents by leveraging solid-state NMR or diffuse reflectance IR .

- ICH Compliance : Include robustness testing (e.g., grinding time variations) and inter-day precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.